4-(3-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
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Overview
Description
4-(3-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with fluorophenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 4-methoxybenzaldehyde.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base through the condensation of 3-fluoroaniline and 4-methoxybenzaldehyde.
Cyclization: The Schiff base undergoes cyclization with a suitable reagent, such as ammonium acetate, to form the pyrimidine ring.
Final Product: The final step involves the purification of the product through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
4-(3-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Biology: It is used in biological research to study its effects on cellular processes and molecular interactions.
Materials Science: The compound is explored for its potential use in the development of advanced materials with unique properties.
Industry: It is investigated for its applications in various industrial processes, including catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways, gene expression, or metabolic pathways to exert its effects.
Comparison with Similar Compounds
4-(3-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine can be compared with other similar compounds, such as:
4-(3-Fluorophenyl)-6-phenylpyrimidin-2-amine: Lacks the methoxy group, which may affect its chemical properties and biological activity.
4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine: Contains a chlorine atom instead of fluorine, which may influence its reactivity and interactions.
4-(3-Fluorophenyl)-6-(4-hydroxyphenyl)pyrimidin-2-amine: Has a hydroxy group instead of a methoxy group, potentially altering its solubility and biological effects.
Properties
IUPAC Name |
4-(3-fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O/c1-22-14-7-5-11(6-8-14)15-10-16(21-17(19)20-15)12-3-2-4-13(18)9-12/h2-10H,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUWDHJNSIKYNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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